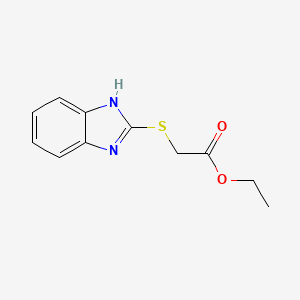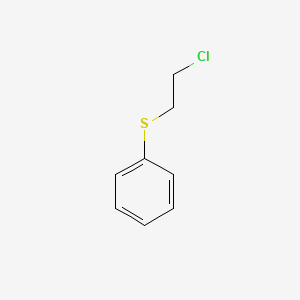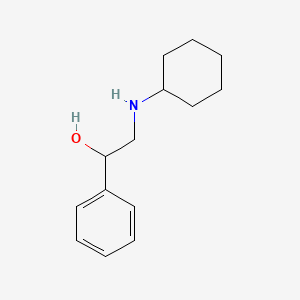![molecular formula C12H8N2OS B1346091 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35978-39-3](/img/structure/B1346091.png)
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential biological activities . It has been investigated as an inhibitor of FGFR1, an important anti-cancer target . The compound has also been evaluated for its lipid-lowering activity .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study investigated the structure-activity relationship of N-phenylthieno[2,3-d]pyrimidin-4-amines . Another study synthesized 33 derivatives based on 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and evaluated them for their lipid-lowering activity .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The structure-activity relationship (SAR) of N-phenylthieno[2,3-d]pyrimidin-4-amines was investigated, and the binding of active compounds with FGFR1 kinase was analyzed by molecular modeling studies .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, one study proposed a method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has highlighted the synthesis and evaluation of novel derivatives of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one for their potential antimicrobial and antitubercular properties. For instance, derivatives such as 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds have shown pronounced antitubercular and antimicrobial activities against a variety of bacterial strains including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli, as well as fungal strains like Aspergillus niger (Kamdar et al., 2011). This highlights the compound's potential as a base for developing new antimicrobial agents.
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of various heterocyclic compounds with potential biological activities. The synthesis of new thienopyrimidine derivatives has been reported to exhibit antimicrobial properties, demonstrating the compound's versatility as a building block in medicinal chemistry (Hozien et al., 1996).
Antioxidant Activity
In addition to antimicrobial activities, derivatives of this compound have been synthesized and evaluated for their antioxidant activity. Compounds containing the thienopyrimidine scaffold have shown significant radical scavenging activities in various assays, indicating their potential as antioxidant agents (Kotaiah et al., 2012).
Apoptosis Induction
Furthermore, certain 4-anilino-N-methylthieno[2,3-d]pyrimidines derived from this scaffold have been discovered as potent apoptosis inducers, with significant activity observed in cancer cell lines. This suggests their utility in cancer research, specifically in the development of anticancer drugs targeting cell apoptosis mechanisms (Kemnitzer et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a variety of enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling and regulation, and their inhibition can have therapeutic effects for a variety of diseases .
Mode of Action
This compound interacts with its targets, the kinases and phosphodiesterases, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular signaling and regulation .
Biochemical Pathways
The inhibition of kinases and phosphodiesterases by this compound affects various biochemical pathways. These enzymes are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis . Therefore, the inhibition of these enzymes can have wide-ranging effects on these pathways and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases and phosphodiesterases it inhibits . By inhibiting these enzymes, this compound can disrupt cellular signaling and regulation, potentially leading to therapeutic effects for a variety of diseases .
Future Directions
The future directions for the study of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one could include further investigation of its potential biological activities, such as its anti-cancer and lipid-lowering effects . Additionally, more studies could be conducted to optimize its synthesis and to explore its mechanism of action .
Biochemical Analysis
Biochemical Properties
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. It is known to inhibit kinases and phosphodiesterases, which are essential for various cellular processes. The inhibition of these enzymes can lead to the modulation of signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to interact with proteins involved in angiogenesis, further highlighting its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases and phosphodiesterases by this compound can lead to altered cell signaling, affecting processes such as cell growth and apoptosis . Furthermore, this compound has been shown to impact gene expression, leading to changes in the production of proteins involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinases and phosphodiesterases, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to the activation or suppression of various cellular processes, depending on the specific pathways involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to its degradation, potentially affecting its efficacy . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound . The involvement of this compound in metabolic pathways highlights its potential for modulating metabolic flux and influencing metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Additionally, binding proteins can facilitate its distribution within tissues, ensuring its localization to specific cellular compartments . The efficient transport and distribution of this compound are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its molecular targets . The presence of targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRBGIXZANNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189531 | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35978-39-3 | |
| Record name | 5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35978-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the interaction between 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and hinTrmD based on the provided research?
A: The research paper focuses on the structural characterization of hinTrmD in complex with this compound []. While the abstract doesn't detail the specific interactions or downstream effects, the title suggests that the study elucidates the binding mode of this compound to hinTrmD. This information can be valuable for understanding the potential inhibitory or modulatory effects of this compound on hinTrmD activity, which might have implications for further research in related biological pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

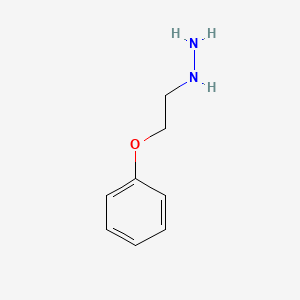
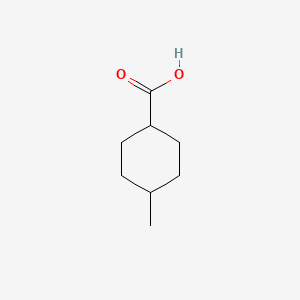
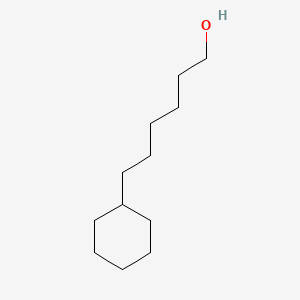
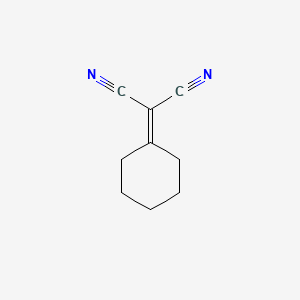
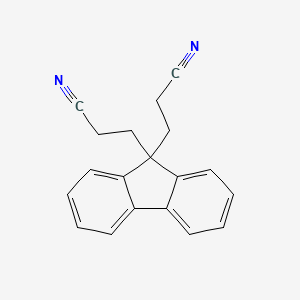

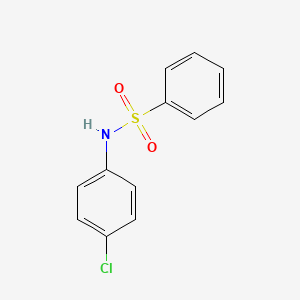
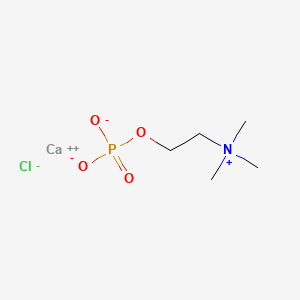
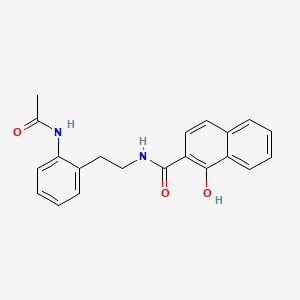
![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)
